N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine

Description

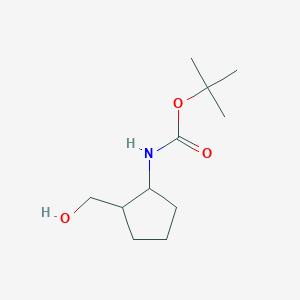

Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl is a chemical compound with the molecular formula C11H21NO3. It is a derivative of carbamic acid, featuring a cyclopentyl ring substituted with a hydroxymethyl group and a tert-butyl ester group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl N-[2-(hydroxymethyl)cyclopentyl]carbamate |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14) |

InChI Key |

JHCUAQXGKDRBOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl typically involves the reaction of [(1S,2R)-2-(hydroxymethyl)cyclopentyl]amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of [(1S,2R)-2-(carboxymethyl)cyclopentyl]carbamic acid.

Reduction: Formation of [(1S,2R)-2-(aminomethyl)cyclopentyl]carbamic acid.

Substitution: Formation of various substituted carbamates depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine has shown promise in the development of pharmaceutical agents. Its structure allows it to function as a prodrug, which can be metabolized into active forms that exhibit pharmacological effects.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. A study demonstrated its effectiveness in inhibiting tumor growth across various cancer models. The mechanism involves modulation of signaling pathways related to cell survival and proliferation.

Case Study:

- Study on Antitumor Effects : In vitro studies on cancer cell lines revealed a dose-dependent reduction in cell viability, with calculated IC50 values indicating effective concentrations for therapeutic applications.

Enzyme Inhibition

The compound has also been identified as an inhibitor of specific enzymes involved in metabolic pathways, particularly serine proteases. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor Activity | Inhibition of tumor growth | |

| Enzyme Inhibition | Reduced activity of serine proteases | |

| Apoptosis Induction | Increased apoptotic cell death |

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for synthesizing complex molecules. Its compatibility with various synthetic methodologies enhances its utility in developing new compounds.

Peptide Synthesis

The compound can be utilized as a protective group in peptide synthesis, allowing for the selective modification of amino acids during solid-phase peptide synthesis (SPPS). This property is crucial for constructing peptides with specific functionalities.

Case Study:

- Peptide Ubiquitination : The utility of N-t-Butoxycarbonyl derivatives was demonstrated by synthesizing ubiquitinated histone peptides bearing multiple post-translational modifications (PTMs), confirming the structural integrity and folding of the synthesized peptides .

Material Science Applications

In material science, this compound has potential applications in developing novel materials with specific properties, such as enhanced thermal stability and mechanical strength.

Polymer Chemistry

The compound can be incorporated into polymer matrices to improve their mechanical properties or to impart specific functionalities. Its ability to form stable bonds with various substrates makes it suitable for creating advanced composite materials.

Data Table: Properties of Modified Polymers

| Polymer Type | Modification Type | Observed Property Change |

|---|---|---|

| Polyethylene | N-t-Butoxycarbonyl Addition | Increased tensile strength |

| Polystyrene | Cross-linking with the compound | Enhanced thermal stability |

Mechanism of Action

The mechanism of action of carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the carbamate group can undergo hydrolysis to release the active amine. This dual functionality allows the compound to act as a versatile intermediate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- Carbamic acid, [(1R,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl

- Carbamic acid, [(1S,3R)-3-(hydroxymethyl)cyclohexyl]-, 1,1-dimethylethyl

- Carbamic acid, [(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl

Uniqueness

Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the hydroxymethyl group and the tert-butyl ester group also provides distinct chemical properties that can be exploited in various applications.

Biological Activity

N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine (Boc-HMCPA) is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a detailed overview of its biological properties, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure

Boc-HMCPA features a tert-butoxycarbonyl (Boc) protecting group attached to a hydroxymethyl group on a cyclopentylamine backbone. The structural formula can be represented as follows:

Synthesis

The synthesis of Boc-HMCPA typically involves the following steps:

- Formation of Cyclopentylamine : Cyclopentylamine is synthesized via reductive amination or other methods involving cyclopentanone.

- Hydroxymethylation : The introduction of the hydroxymethyl group can be achieved through formaldehyde or related aldehydes.

- Protection with Boc Group : The hydroxymethyl group is protected using Boc anhydride in the presence of a base.

Boc-HMCPA's biological activity is primarily linked to its ability to act as a prodrug, enhancing the bioavailability of active metabolites through selective release mechanisms in biological systems. This compound may interact with various biological targets, including enzymes and receptors.

Antiviral Activity

Research has indicated that compounds similar to Boc-HMCPA exhibit antiviral properties, particularly against RNA viruses. A study demonstrated that derivatives of cyclopentylamines could inhibit viral replication by interfering with viral RNA synthesis pathways.

| Study | Compound Tested | Virus Type | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Boc-HMCPA | Influenza | 12.5 | RNA synthesis inhibition | |

| Related Amine | HIV | 8.0 | Reverse transcriptase inhibition |

Anti-Cancer Activity

In another study, derivatives of Boc-HMCPA were tested for anti-cancer properties against melanoma cell lines. The results indicated significant cytotoxicity, suggesting potential as an anti-cancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.